(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide
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Overview
Description
(Phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide is a complex organic compound that features a quinoxaline core, an imidazolium moiety, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of quinoxaline derivatives with imidazole derivatives in the presence of a suitable base and solvent. The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(Phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
(Phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Phenylsulfonyl(3-(4-(thiophene-2-carboxamido)pyridinium-1-yl)quinoxalin-2-yl)amide
- 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo(2,3-b)quinoxalin-2-amine
- (3,5-dimethyl-4-phenylsulfanyl-pyrazol-1-yl)-thiophen-2-yl-methanone
Uniqueness
(Phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide is unique due to its combination of a quinoxaline core, an imidazolium moiety, and a phenylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1277188-87-0 |
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Molecular Formula |
C20H17N5O2S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
benzenesulfonyl-[3-(3-prop-2-enylimidazol-3-ium-1-yl)quinoxalin-2-yl]azanide |
InChI |
InChI=1S/C20H17N5O2S/c1-2-12-24-13-14-25(15-24)20-19(21-17-10-6-7-11-18(17)22-20)23-28(26,27)16-8-4-3-5-9-16/h2-11,13-15H,1,12H2 |
InChI Key |
CEPBOAGVQZUCAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C2=NC3=CC=CC=C3N=C2[N-]S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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